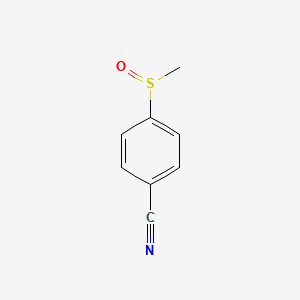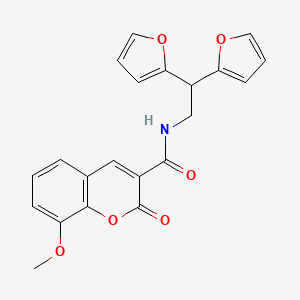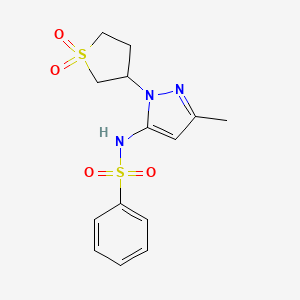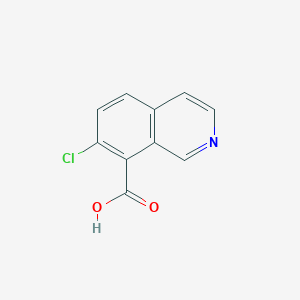![molecular formula C19H21NO3 B2641448 [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate CAS No. 331460-52-7](/img/structure/B2641448.png)
[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate” is a chemical compound. It’s related to a class of compounds synthesized via the Schiff bases reduction route . These compounds are important starting materials for the synthesis of many other compounds such as azo dyes and dithiocarbamate .
Synthesis Analysis
The synthesis of these compounds involves the alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron . NaBH4 is a powerful reducing agent used for the reduction of different functional groups .Molecular Structure Analysis
The molecular structure of this compound consists of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include N-alkylation of primary amines and ammonia, reduction of nitriles and amides . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Applications De Recherche Scientifique
Molecular Synthesis and Structural Analysis
Research has led to the development of various compounds through molecular synthesis routes that involve components structurally related to [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate. For instance, compounds synthesized via Schiff bases reduction route have been analyzed for their molecular structures, showcasing the importance of such molecules in the synthesis of azo dyes and dithiocarbamate, highlighting their foundational role in developing materials with potential applications in dyes and therapeutics (Ajibade & Andrew, 2021).
Photophysical and Photochemical Properties
Studies on the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, which are structurally similar to the compound , have revealed significant insights into the effects of substituents on their photophysical properties. These findings are pivotal for understanding the photostability and photoactivation processes of organic compounds, which can be crucial for developing new photodynamic therapy drugs and photosensitive materials (Yang et al., 2004).
Liquid Crystalline Properties
The synthesis and investigation of Schiff base ester liquid crystal compounds, including those with arylideneamino phenyl groups, have expanded the understanding of mesophase formation and stability. Such research provides insights into the design and development of liquid crystal displays (LCDs) and other devices that rely on the unique optical properties of liquid crystals for functionality (Hagar et al., 2019).
Antimicrobial and Antiviral Applications
The synthesis and characterization of compounds derived from this compound have been explored for their antimicrobial activities. Such studies are foundational for the development of new antimicrobial agents that can be used to combat resistant bacterial and fungal strains, contributing to the field of medicinal chemistry and pharmaceuticals (Obasi et al., 2016).
Orientations Futures
The compounds synthesized via the Schiff bases reduction route, including “[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate”, are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . This suggests potential future directions in the synthesis of these and related compounds.
Propriétés
IUPAC Name |
[4-[(4-methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)18(21)23-17-11-7-15(8-12-17)20-13-14-5-9-16(22-4)10-6-14/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECKCKSCGNVGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2641365.png)

![2-[[5-Ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2641370.png)

![N-(furan-2-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2641377.png)


![ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate](/img/structure/B2641380.png)


![(2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12R,12aS,14bR)-8a-carboxy-12-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2641383.png)

![2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one](/img/structure/B2641386.png)
![N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2641388.png)